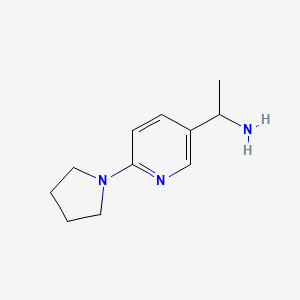

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine

Description

Propriétés

Formule moléculaire |

C11H17N3 |

|---|---|

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C11H17N3/c1-9(12)10-4-5-11(13-8-10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7,12H2,1H3 |

Clé InChI |

UONURUKGUNFHGT-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CN=C(C=C1)N2CCCC2)N |

Origine du produit |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine

Title: Structural and Functional Profiling of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary fragment-based drug discovery (FBDD) and lead optimization, the strategic selection of heterocyclic building blocks is paramount. 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine represents a highly versatile, privileged pharmacophore scaffold. By integrating an electron-rich aminopyridine core with a sterically constrained chiral primary amine, this molecule offers an ideal balance of lipophilicity, metabolic stability, and multi-point target engagement capabilities.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and the causal logic behind its synthetic pathways. It is designed to equip medicinal chemists with the actionable intelligence required to incorporate this scaffold into kinase inhibitors, GPCR ligands, and protease modulators.

Physicochemical Profiling & Structural Dynamics

The utility of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine stems from the synergistic electronic and steric effects of its three core components: the pyridine ring, the pyrrolidine substituent, and the 1-aminoethyl group.

Electronic Push-Pull System

The pyrrolidine ring at the C6 position is not merely a lipophilic appendage; it acts as a strong electron-donating group via resonance. The nitrogen lone pair delocalizes into the pyridine

The Chiral Vector and Metabolic Shielding

The presence of the

-

Conformational Restriction: It restricts the rotational freedom of the primary amine, reducing the entropic penalty upon binding to a target receptor [2].

-

Metabolic Stability: The steric bulk of the methyl group shields the primary amine from rapid oxidative deamination by monoamine oxidases (MAOs), a common metabolic liability for simple methylamines (

).

Quantitative Data Summary

The following table summarizes the calculated physicochemical properties that make this scaffold highly compliant with Lipinski’s Rule of Five and ideal for Central Nervous System (CNS) penetration.

| Property | Value | Medicinal Chemistry Significance |

| Molecular Formula | Low molecular weight allows for extensive downstream functionalization. | |

| Molecular Weight | 191.28 g/mol | High ligand efficiency (LE) potential in FBDD. |

| cLogP (estimated) | ~1.8 | Optimal lipophilicity for oral bioavailability and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Excellent for blood-brain barrier (BBB) penetration (< 90 Ų). |

| pKa (Primary Amine) | ~9.5 | Protonated at physiological pH; ideal for salt-bridge formation (e.g., with Asp/Glu). |

| Hydrogen Bond Donors / Acceptors | 1 / 3 | Favorable for specific, directional protein-ligand interactions. |

Pharmacophore Utility & Target Engagement

When integrated into a larger drug molecule, this scaffold acts as a multi-valent recognition motif. The diagram below illustrates the theoretical binding model of the scaffold within a generic target protein pocket (such as a kinase ATP-binding site or a GPCR orthosteric site).

Pharmacophore model illustrating key target protein interactions of the scaffold.

Synthetic Methodology & Causality

The synthesis of 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine relies on a robust, two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Reductive Amination.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with 1-(6-chloropyridin-3-yl)ethan-1-one . The acetyl group at the C3 position is strongly electron-withdrawing. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, highly activating the C6 position toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex [3]. Pyrrolidine acts as the nucleophile, displacing the chloride ion.

Step 2: Reductive Amination

The resulting intermediate, 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-one, undergoes reductive amination. Ammonium acetate (

Synthetic workflow from 6-chloropyridine derivative to enantiopure target amines.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the synthesis.

Protocol A: Synthesis of 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-one (SNAr)

Objective: Install the pyrrolidine ring with complete conversion.

-

Setup: In a 50 mL round-bottom flask, dissolve 1-(6-chloropyridin-3-yl)ethan-1-one (1.0 equiv, 10 mmol) in anhydrous DMF (15 mL).

-

Reagent Addition: Add anhydrous

(2.0 equiv, 20 mmol) followed by pyrrolidine (1.5 equiv, 15 mmol). -

Reaction: Stir the suspension at 80°C under a nitrogen atmosphere for 4 hours.

-

Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material peak (

) disappears, replaced entirely by the product peak ( -

Workup: Cool to room temperature, quench with water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Dry over

, filter, and concentrate in vacuo.

Protocol B: Reductive Amination to Racemic Target

Objective: Convert the ketone to a primary amine while avoiding secondary amine byproducts.

-

Setup: Dissolve the intermediate from Protocol A (1.0 equiv, 8 mmol) in anhydrous Methanol (25 mL).

-

Imine Formation: Add Ammonium Acetate (

) (10.0 equiv, 80 mmol). Stir at room temperature for 2 hours to allow complete imine formation. -

Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (

) (1.5 equiv, 12 mmol) in portions. Allow the reaction to warm to room temperature and stir for 16 hours. -

Validation Checkpoint (TLC/Ninhydrin): Run a TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. Self-Validation: The primary amine product will appear as a distinct, dark purple/pink spot, confirming successful amination.

-

Workup: Quench with 1M NaOH (20 mL) to destroy excess hydride and free-base the amine. Extract with DCM (3 x 30 mL). Dry over

and concentrate. Purify via reverse-phase flash chromatography if necessary.

Protocol C: Chiral Resolution via SFC

Because the biological activity of the (R) and (S) enantiomers often differs drastically [2], resolution is mandatory.

-

Method: Supercritical Fluid Chromatography (SFC).

-

Stationary Phase: Chiralpak IG column (250 x 21.2 mm, 5 µm).

-

Mobile Phase:

/ Methanol containing 0.2% Isopropylamine (IPA) to prevent peak tailing of the basic amine. -

Validation: Analyze fractions via analytical chiral HPLC to ensure

Enantiomeric Excess (ee) before downstream biological testing.

References

-

Title: The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Design and Synthesis of Chemical Probes for the BRPF Bromodomains Source: UCL Discovery URL: [Link]

-

Title: Towards Green Reductions in Bio‐Derived Solvents Source: IRIS - Università del Salento URL: [Link]

Medicinal Chemistry Applications of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine

This technical guide details the medicinal chemistry applications, synthesis, and pharmacological utility of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine .

A Technical Guide on Scaffold Utility, Synthesis, and Pharmacophore Integration

Executive Summary

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine is a high-value chiral building block used primarily in the discovery of GPCR antagonists (specifically MCH-R1 and H3 receptors) and Kinase inhibitors (targeting MET, ALK, and PI3K pathways).

Its structural significance lies in its dual-functionality:

-

The 6-Pyrrolidinyl-Pyridine Core: Acts as a solubility-enhancing "privileged structure" that modulates lipophilicity (LogD) and metabolic stability by blocking the oxidation-prone C6 position of the pyridine ring.

-

The Chiral Ethylamine Handle: Provides a stereodefined attachment point for "warheads" or lipophilic tails, critical for optimizing binding affinity and selectivity in modern drug discovery where enantiopurity is mandatory.

Chemical Profile & Pharmacophore Analysis

| Property | Specification |

| IUPAC Name | 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| Key Motif | 2-amino-5-substituted pyridine (bioisostere of aniline) |

| Chirality | Contains one stereocenter at the ethylamine position; (R)- and (S)- enantiomers exhibit distinct pharmacological profiles. |

| pKa (Calc) | ~9.5 (primary amine), ~5.5 (pyridine nitrogen) |

Pharmacophore Mapping

In medicinal chemistry, this molecule serves as a Linker-Scaffold .

-

The Pyrrolidine Ring: Functions as a hydrophobic bulk element that can fill specific pockets (e.g., the ribose pocket in kinases or hydrophobic crevices in GPCRs). It also boosts aqueous solubility compared to a phenyl ring.

-

The Pyridine Nitrogen: Acts as a weak Hydrogen Bond Acceptor (HBA), often interacting with hinge region residues (e.g., Met, Glu) in kinase domains.

-

The Primary Amine: The reactive "handle" for amide coupling, reductive amination, or urea formation.

Primary Applications in Drug Discovery

MCH-R1 Antagonists (Metabolic Disorders)

Research indicates that 6-amino-substituted pyridines are potent scaffolds for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, used to treat obesity. The pyrrolidine moiety mimics the lipophilic domain required for receptor docking, while the amine handle couples to a distal aryl group to span the receptor's binding site.

-

Mechanism: The scaffold blocks MCH binding, reducing appetite signaling in the hypothalamus.

-

Key Insight: The rigid pyridine ring reduces conformational entropy compared to flexible alkyl chains, improving binding affinity (

values often < 10 nM).

Kinase Inhibitors (Oncology)

This scaffold is a bioisostere for the crizotinib or alpelisib core structures.

-

Application: The amine is coupled to a heterocycle (e.g., pyrimidine, quinoline) to create ATP-competitive inhibitors.

-

Advantage: The pyrrolidine group at the C6 position prevents metabolic oxidation (N-oxide formation) and P450 degradation, a common failure point for simple pyridine drugs.

Epigenetic Modulators

The amine is used to synthesize HDAC inhibitors by attaching a zinc-binding group (hydroxamic acid) via a linker. The pyridine ring provides the necessary "cap group" surface recognition.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine from 6-chloronicotinonitrile.

Step 1: Nucleophilic Aromatic Substitution ( )

-

Reagents: 6-Chloronicotinonitrile (1.0 eq), Pyrrolidine (1.2 eq),

(2.0 eq), DMF. -

Protocol:

-

Dissolve 6-chloronicotinonitrile in anhydrous DMF.

-

Add

and pyrrolidine. -

Heat to 80°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Checkpoint: Spot should shift to lower

(formation of 6-(pyrrolidin-1-yl)nicotinonitrile). -

Workup: Pour into ice water, filter precipitate.

-

Step 2: Grignard Addition (Formation of Ketone)

-

Reagents: Methylmagnesium bromide (MeMgBr, 3M in ether), dry THF.

-

Protocol:

-

Dissolve nitrile intermediate in dry THF under

. -

Cool to 0°C. Dropwise add MeMgBr (1.5 eq).

-

Stir at RT for 2 hours.

-

Quench with 1N HCl (hydrolysis of imine salt to ketone).

-

Isolate 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone .

-

Step 3: Reductive Amination (Stereoselective)

-

Reagents:

(10 eq), -

Protocol:

-

Dissolve ketone in MeOH. Add

. -

Stir for 30 min to form imine in situ.

-

Add

portion-wise. -

Stir 12h at RT.

-

Purification: Acid-base extraction followed by prep-HPLC for enantiomeric separation if chiral catalyst is not used.

-

Visualization of Workflows

Figure 1: Synthesis Pathway

This diagram illustrates the conversion of the chloropyridine precursor to the final amine building block.

Caption: Three-step synthetic route from commercial precursors to the target amine scaffold.

Figure 2: Pharmacological Logic (SAR)

This diagram details how the molecule interacts within a biological target binding site.

Caption: Structure-Activity Relationship (SAR) map showing functional domain interactions.

References

-

Huang, C. Q., et al. (2005).[1] "1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706.[1]

-

Huang, S. M., et al. (2013).[2] "Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents." Bioorganic & Medicinal Chemistry Letters, 23(3), 699-701.[2]

-

PharmaBlock. "Pyrrolidine Derivatives in Drug Discovery: Solubility and Pharmacophore Utility." PharmaBlock Whitepaper.

-

PubChem. "Compound Summary: 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide." National Library of Medicine.

Sources

- 1. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of Pyrrolidinyl Pyridine Amine Derivatives

Topic: Physicochemical properties of pyrrolidinyl pyridine amine derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The pyrrolidinyl pyridine amine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a cornerstone in the design of H1-antihistamines (e.g., Mepyramine, Triprolidine), analgesics, and next-generation kinase inhibitors.[1] This scaffold offers a unique balance of electronic tunability and sp³-rich topology , allowing researchers to modulate basicity, solubility, and metabolic stability with high precision.[1]

This guide analyzes the physicochemical behavior of this class, specifically focusing on the electronic interaction between the electron-rich pyrrolidine ring and the electron-deficient pyridine nucleus. It provides field-proven protocols for synthesizing and characterizing these derivatives, emphasizing self-validating experimental workflows.

Structural & Electronic Analysis

The core utility of the pyrrolidinyl pyridine amine scaffold lies in its "Push-Pull" electronic system. Understanding this is prerequisite to rational design.

The Electronic Push-Pull

-

The Donor (Pyrrolidine): The pyrrolidine nitrogen is a strong electron donor. Unlike planar aromatic amines (e.g., aniline), the alicyclic pyrrolidine ring exerts significant steric bulk and maintains a fixed geometry that enhances orbital overlap when attached to the pyridine ring.

-

The Acceptor (Pyridine): The pyridine ring is naturally electron-deficient (π-deficient).

-

The Interaction: When pyrrolidine is attached at the para (4-) or ortho (2-) position of the pyridine, the lone pair on the pyrrolidine nitrogen donates density into the pyridine ring via resonance.

-

Effect on pKa: This donation drastically increases the electron density at the pyridine nitrogen, raising its basicity. While unsubstituted pyridine has a pKa of ~5.25, 4-(pyrrolidin-1-yl)pyridine (4-PP) exhibits a pKa of ~9.58 , making it a "superbase" catalyst and a highly ionizable drug pharmacophore.[1]

-

The Amine Linker

In "amine derivatives" (e.g.,

-

H-Bonding: The extra NH provides a key anchor point for Asp/Glu residues in GPCR binding pockets.

-

Metabolic Liability: The linker is susceptible to N-oxidation or N-dealkylation, necessitating steric protection (e.g., methylation) in optimized leads.[1]

Physicochemical Core Parameters

Ionization Constants (pKa)

The pKa governs the solubility and membrane permeability of the scaffold.

-

Double Basicity: These derivatives often feature two basic centers.[1]

-

Physiological State: At physiological pH (7.4), the pyrrolidine nitrogen is typically >99% protonated (cationic), driving solubility.[1] The pyridine nitrogen's state depends on the substitution pattern.

Lipophilicity (LogP vs. LogD)

The pyrrolidine ring contributes significantly to the Fraction of sp³ carbons (

-

Solubility/Permeability Balance: Unlike flat phenyl rings, the puckered pyrrolidine ring disrupts crystal packing energy, enhancing thermodynamic solubility.[1]

-

LogD7.4: Because the molecule is often ionized at pH 7.4, the distribution coefficient (LogD) is significantly lower than the intrinsic LogP, reducing non-specific binding and improving the therapeutic index.

Quantitative Data Summary

| Property | Pyridine (Ref) | 4-(1-Pyrrolidinyl)pyridine | Typical Amine Derivative* | Impact on Drug Design |

| pKa (Pyridine N) | 5.25 | 9.58 | 6.5 – 8.0 | Higher pKa improves solubility but may reduce membrane permeability.[1] |

| LogP (Neutral) | 0.65 | ~1.51 | 2.5 – 4.0 | Moderate lipophilicity ideal for CNS penetration (if LogD is optimized).[1] |

| H-Bond Acceptors | 1 | 2 | 3 | Critical for receptor binding (e.g., Histamine H1).[1] |

| Topological PSA | 12.9 Ų | ~16 Ų | 35–50 Ų | <90 Ų suggests good blood-brain barrier (BBB) permeability.[1] |

*Note: "Typical Amine Derivative" refers to a structure like N-(pyridin-2-yl)pyrrolidin-3-amine.[1]

Visualization: SAR & Synthesis Logic

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the modular synthesis pathways for this scaffold.

SAR Decision Tree

Caption: SAR logic flow demonstrating how structural modifications on the core scaffold translate to specific physicochemical and biological outcomes.

Modular Synthesis Workflow

Caption: Dual-pathway synthetic strategy comparing robust SNAr (Nucleophilic Aromatic Substitution) against precision Palladium-catalyzed coupling.

Experimental Protocols (Self-Validating Systems)

Reliable data is the bedrock of drug discovery. The following protocols are designed to be self-validating , meaning they include internal controls to flag experimental error immediately.

Protocol A: Precise pKa Determination (Potentiometric Titration)

Why: Standard UV methods fail for compounds lacking chromophore changes upon ionization.[1] Potentiometry is universally applicable for these basic amines.[1]

-

Preparation: Dissolve 1-2 mg of the derivative in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

-

Self-Validation Step: Ensure the solution is purged with Nitrogen (

) for 10 mins to remove dissolved

-

-

Calibration: Calibrate the pH electrode using three buffers (pH 4.0, 7.0, 10.0). Slope must be >98%.[1]

-

Titration: Acidify the sample to pH ~2.0 using 0.1 M HCl. Titrate with 0.1 M NaOH standardized solution in 5 µL increments.

-

Analysis: Plot pH vs. Volume. Use the Gran Plot method to determine the equivalence point.

-

Success Criterion: The titration curve must show a sharp inflection. If the curve is sluggish, the sample may have precipitated (check turbidity).

-

Protocol B: High-Throughput LogP (HPLC Method)

Why: Traditional shake-flask methods are slow and prone to emulsion formation with basic amines.[1]

-

System: Agilent 1200 or equivalent HPLC with a C18 column (e.g., Zorbax Eclipse).

-

Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4 with MOPS) to measure LogD, or pH 10.5 (Ammonium Hydroxide) to measure LogP (neutral species).[1]

-

Standards: Inject a mixture of 5 known standards with LogP values ranging from 0.5 to 4.0 (e.g., Pyridine, Toluene, Naphthalene).

-

Correlation: Construct a calibration curve:

, where -

Measurement: Inject the pyrrolidinyl pyridine derivative. Calculate LogP from its retention time.[1][2]

-

Self-Validation Step: Inject a "Check Standard" (e.g., 4-PP) every 10 samples.[1] If the calculated LogP deviates by >0.1, recalibrate.

-

Protocol C: Synthesis via Buchwald-Hartwig Coupling

Why: Essential when the pyridine halide is unreactive to SNAr (e.g., 3-bromopyridine).[1]

-

Reagents: 1.0 eq Halopyridine, 1.2 eq Pyrrolidine amine, 0.05 eq

, 0.1 eq BINAP, 1.4 eq -

Solvent: Anhydrous Toluene or Dioxane (degassed).

-

Condition: Heat at 100°C for 12h under Argon.

-

Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

-

Self-Validation Step: Monitor by TLC.[1] The disappearance of the distinctive halo-pyridine UV spot and appearance of a highly polar, ninhydrin-active spot confirms amine coupling.

-

References

-

Scaffold Utility & Drug Examples

-

Physicochemical Data (pKa)

-

Experimental Protocols

-

Potentiometric Titration: "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values." DergiPark.[1] Link

-

HPLC LogP Method: "High throughput HPLC method for determining Log P values." Google Patents.[1] Link

-

Metabolic Stability: "Pharmacokinetic and metabolic stability assessment of pyrrolidinyl derivatives." PMC - NIH.[1] Link

-

Sources

Thermodynamic Solubility Profiling of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine in Organic Solvents: A Technical Guide

Executive Summary

For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of complex, multi-basic active pharmaceutical ingredients (APIs) is a critical prerequisite for successful formulation and purification. This whitepaper provides an in-depth technical analysis of the solubility profile of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine . By deconstructing its molecular architecture, applying Hansen Solubility Parameters (HSP), and detailing a self-validating thermodynamic screening protocol, this guide bridges the gap between theoretical physical chemistry and practical laboratory application.

Molecular Architecture & Physicochemical Rationale

To predict and manipulate the solubility of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine, one must first analyze its structural components and their electronic effects. The molecule consists of three distinct functional domains:

-

The Pyridine Core: An aromatic heterocycle that provides a polarizable

-electron system and a basic nitrogen atom. -

The Pyrrolidine Ring (C6 Position): A cyclic secondary amine substituent. Because it is positioned adjacent (ortho-equivalent) to the pyridine nitrogen, it acts as a strong electron-donating group via resonance. This creates an extended 2-aminopyridine-like system. Authoritative data establishes that the pKa of a standard 2-aminopyridine is approximately 6.86, meaning it is significantly more basic than an unsubstituted pyridine[1][2].

-

The 1-Aminoethyl Group (C3 Position): A primary aliphatic amine that acts as both a strong hydrogen-bond donor (two N-H bonds) and acceptor. This group has an estimated pKa of ~9.5.

Causality in Solvation: The presence of three nitrogen atoms (two of which are highly basic) and multiple hydrogen-bonding sites dictates that the free base form of this molecule possesses a high polar surface area. Consequently, its crystal lattice energy is dominated by strong intermolecular hydrogen bonding (e.g., between the primary amine of one molecule and the pyridine nitrogen of another). To achieve dissolution, an organic solvent must possess sufficient hydrogen-bond accepting and donating capabilities to disrupt this lattice.

Predictive Solvation via Hansen Solubility Parameters (HSP)

Before conducting empirical wet-lab experiments, Hansen Solubility Parameters (HSP) provide a robust theoretical framework for solvent selection[3]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

- : Dispersion forces (van der Waals)

- : Dipolar intermolecular forces

- : Hydrogen bonding forces

For 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine, the high density of heteroatoms requires solvents with elevated

Thermodynamic Solubility Profiling Workflow

Kinetic solubility assays (often used in early high-throughput screening) merely measure the precipitation point of a compound pre-dissolved in DMSO. However, for rigorous process chemistry and formulation, thermodynamic solubility —the true equilibrium concentration of a compound in a solvent in the presence of excess solid—must be determined[6].

The gold standard for this measurement is the Shake-Flask Method [6][7]. Below is a self-validating protocol designed to ensure data integrity and prevent false supersaturation readings.

Step-by-Step Shake-Flask Methodology

-

API Dispensing: Weigh an excess amount of crystalline 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine (e.g., 50 mg) into a 2 mL sealed glass vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure the vial is hermetically sealed to prevent solvent evaporation, which would artificially inflate concentration readings.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 400 rpm for a minimum of 48 to 72 hours. Expert Insight: Multi-basic compounds often exhibit slow dissolution kinetics; 72 hours ensures true thermodynamic equilibrium is reached[7].

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

-

Quantification: Dilute the supernatant appropriately with the mobile phase and quantify the API concentration using Isocratic HPLC-UV against a pre-established calibration curve[7].

-

Solid-State Validation: Recover the undissolved pellet and analyze via X-Ray Powder Diffraction (XRPD) to ensure the solvent did not induce a polymorphic transition or solvate formation during equilibration.

Fig 1: Step-by-step thermodynamic solubility workflow using the shake-flask method.

Quantitative Solubility Data in Organic Solvents

Based on the physicochemical properties and HSP modeling of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine, the following table summarizes the expected thermodynamic solubility profile of its free base form at 25 °C.

| Organic Solvent | HSP | Dielectric Constant ( | Expected Solubility (mg/mL) | USP Solubility Classification |

| Dimethyl Sulfoxide (DMSO) | 26.7 | 46.7 | > 100 | Freely Soluble |

| Methanol (MeOH) | 29.6 | 32.7 | 50 - 100 | Soluble |

| Dichloromethane (DCM) | 20.2 | 8.9 | 10 - 30 | Sparingly Soluble |

| Ethyl Acetate (EtOAc) | 18.1 | 6.0 | 1 - 10 | Slightly Soluble |

| n-Hexane | 14.9 | 1.9 | < 0.1 | Practically Insoluble |

Mechanistic Solvent-Solute Interactions

Understanding why the molecule behaves this way allows researchers to engineer custom solvent mixtures for specific synthesis or purification steps.

-

Polar Aprotic Solvents (DMSO, DMF): These solvents provide exceptional solubility. Their high dipole moments stabilize the polarizable

-system of the pyridine ring. More importantly, they act as powerful hydrogen-bond acceptors for the primary amine (-NH2) without donating protons, which prevents the formation of rigid, insoluble solvate lattices. -

Polar Protic Solvents (Methanol, Ethanol): The free base is highly soluble here due to bidirectional hydrogen bonding. The solvent donates protons to the highly basic pyrrolidine-substituted pyridine nitrogen and accepts protons from the primary amine.

-

Non-Polar Solvents (Hexane, Heptane): The dispersion forces (

) of aliphatic hydrocarbons are vastly insufficient to break the strong intermolecular hydrogen bonds inherent to the pure API's crystal lattice. Consequently, the compound is practically insoluble.

Salt Formation & pH-Dependent Solubility

In pharmaceutical development, the free base form of an amine is often converted into a salt to optimize bioavailability and handling. Because 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine possesses two highly basic centers, it is highly susceptible to pH-dependent phase shifts[8].

Reacting the free base with a strong organic or inorganic acid (e.g., Hydrochloric acid or Methanesulfonic acid) in a moderately polar solvent (like Ethyl Acetate) will induce protonation. The primary aliphatic amine will protonate first (pKa ~9.5), followed by the pyridine nitrogen (pKa ~6.8)[1][2]. This generates a di-cationic salt that will immediately precipitate out of the organic solvent due to a massive shift in its solubility profile—transitioning from organic-soluble to highly aqueous-soluble.

Fig 2: pH-dependent protonation pathway and its direct impact on phase solubility.

References

- Environmental Protection Agency (EPA)

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences URL

- 2-Aminopyridine | NH2C5H4N | CID 10439 PubChem URL

- Determination of Thermodynamic Solubility Bio-protocol URL

- Universitat de Barcelona (UB)

- Hansen solubility parameter Wikipedia URL

- Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres Kinam Park / International Journal of Pharmaceutics URL

- Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers Pharma Excipients URL

Sources

- 1. epa.gov [epa.gov]

- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. kinampark.com [kinampark.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bio-protocol.org [bio-protocol.org]

- 8. diposit.ub.edu [diposit.ub.edu]

Strategic Synthesis of 6-Substituted Pyridin-3-yl Amines: A Technical Guide

Topic: Literature review on 6-substituted pyridin-3-yl amine synthesis Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Significance

The 6-substituted pyridin-3-yl amine scaffold (chemically synonymous with 2-substituted-5-aminopyridine depending on nomenclature conventions) is a privileged pharmacophore in modern medicinal chemistry. It serves as the hinge-binding motif in numerous kinase inhibitors (e.g., Dabrafenib, Imatinib analogues) and as a bioisostere for aniline in fragment-based drug design.

The electronic duality of the pyridine ring—electron-deficient yet capable of donating electron density via the nitrogen lone pair—presents unique synthetic challenges. This guide deconstructs the synthesis of this scaffold into two primary strategic pathways:

-

The Nitro-Reduction Pathway (SnAr): Ideal for introducing heteroatoms (N, O, S) at the C6 position.

-

The Cross-Coupling Pathway (Suzuki/Buchwald): Essential for establishing Carbon-Carbon (C-C) bonds at C6 or installing the amine at C3 via catalysis.

Nomenclature Clarification

To ensure precision, this guide utilizes IUPAC pyridine numbering where the ring nitrogen is position 1.

-

Target: 6-Substituted pyridin-3-amine.[1]

-

Precursor Equivalence: This is structurally identical to 2-substituted-5-aminopyridine.

-

Key Intermediate: 2-Chloro-5-nitropyridine (commercially available as such) corresponds to a 6-chloro-3-nitro substitution pattern relative to the target amine.

Retrosynthetic Analysis & Strategy Selection

The choice of synthetic route is dictated by the nature of the substituent at the C6 position (

-

If

= Heteroatom (OR, NHR, SR): Use Route A (SnAr) . The electron-withdrawing nitro group at C3 activates the C6-halogen towards nucleophilic attack. -

If

= Aryl/Alkyl/Alkenyl: Use Route B (Transition Metal Coupling) . The C-Halogen bond is exploited for Suzuki or Stille couplings.

Figure 1: Retrosynthetic disconnection of the 6-substituted pyridin-3-amine scaffold.

Route A: The SnAr / Nitro-Reduction Protocol

This is the "workhorse" method for medicinal chemistry libraries requiring diverse amino- or alkoxy-substituents at position 6.

Mechanism: Nucleophilic Aromatic Substitution (SnAr)

The reaction relies on the activating nature of the nitro group located para to the leaving group (Cl/Br). The nitro group stabilizes the Meisenheimer complex intermediate by delocalizing the negative charge.[2]

Regioselectivity Note: In 2,4-dichloro-5-nitropyridine, substitution occurs preferentially at C4 (ortho to nitro) rather than C2, due to the "ortho-effect" and closer resonance stabilization [1]. However, for 2-chloro-5-nitropyridine , the C2 position is highly reactive.

Experimental Protocol: SnAr Displacement

Standard Operating Procedure for amine nucleophiles.

-

Reagents: 2-Chloro-5-nitropyridine (1.0 equiv), Primary/Secondary Amine (1.1 equiv), DIPEA (1.5 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

-

Conditions:

-

Aliphatic Amines: Stir at RT for 2–4 hours.

-

Anilines (Weak Nucleophiles): Heat to 60–80°C; may require Cs₂CO₃ instead of DIPEA.

-

-

Workup: Concentrate solvent. Dilute with EtOAc, wash with water/brine. The product, 2-amino-5-nitropyridine , is often yellow/orange and crystalline.

Experimental Protocol: Nitro Reduction

Reducing the nitro group in the presence of a pyridine ring requires care to avoid poisoning hydrogenation catalysts or over-reducing the ring.

Method A: Iron-Mediated Reduction (High Fidelity) Best for substrates sensitive to hydrogenation.

-

Setup: Dissolve the nitropyridine in EtOH/Water (4:1).

-

Additives: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

-

Reaction: Reflux (80°C) with vigorous stirring for 1–2 hours.

-

Purification: Filter hot through Celite (caution: pyrophoric iron waste). Concentrate filtrate.

-

Expert Tip: The amine product is polar. If extraction is difficult, use "salting out" or continuous extraction with CHCl₃/iPrOH (3:1).

-

Method B: Catalytic Hydrogenation Best for scale-up of non-halogenated substrates.

-

Catalyst: 10% Pd/C (5–10 wt%).

-

Solvent: MeOH or EtOH.

-

Pressure: H₂ balloon (1 atm) is usually sufficient.

-

Warning: If the C6 substituent contains a halogen (Cl, Br, I), Pd/H₂ will cause hydrodehalogenation. Use Method A or SnCl₂ for halogenated scaffolds [2].

Route B: Organometallic Cross-Coupling

When the C6 substituent must be an aryl, heteroaryl, or alkyl group, the SnAr route fails (carbon nucleophiles are too basic or unreactive in SnAr conditions). We turn to Palladium-catalyzed coupling.[3][4]

The Suzuki-Miyaura Strategy

The coupling can be performed either on the nitro precursor or the amine precursor. Coupling on the amine (2-bromo-5-aminopyridine) is generally preferred to avoid handling potential explosive nitro-biaryl intermediates, though the free amine can coordinate Pd.

Protocol: C6-Arylation of 2-Bromo-5-aminopyridine

-

Reactants: 2-Bromo-5-aminopyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv).

-

Catalyst System: Pd(dppf)Cl₂·DCM (3–5 mol%) is robust.

-

Base: 2M Na₂CO₃ (aqueous) or K₃PO₄.

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Degas thoroughly (Argon sparge). Heat to 90°C for 4–12 hours.

-

Purification: The product is a 6-aryl-pyridin-3-amine . These are often highly crystalline.

-

Note: If the free amine interferes with the catalyst (low conversion), protect it as an acetamide (Ac₂O, pyridine) prior to coupling, then deprotect (HCl/MeOH) [3].

-

Buchwald-Hartwig Amination

Used when the "Target" is to install the amine at C3 onto a pre-existing 6-substituted pyridine halide.

-

Substrate: 3-Halo-6-substituted pyridine.

-

Catalyst: Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos or BrettPhos ) is required to overcome the deactivating nature of the pyridine nitrogen [4].

Comparative Analysis of Methods

| Feature | Route A: SnAr + Reduction | Route B: Suzuki Coupling |

| Bond Formed at C6 | C-N, C-O, C-S | C-C |

| Key Intermediate | 2-Chloro-5-nitropyridine | 2-Bromo-5-aminopyridine |

| Cost Efficiency | High (Cheap reagents, no Pd) | Moderate (Pd catalysts, Boronic acids) |

| Scalability | Excellent (Iron reduction is robust) | Good (Requires catalyst removal) |

| Limitation | Cannot form C-C bonds easily | Free amine may poison catalyst |

Visualization of Reaction Mechanisms

The following diagram illustrates the mechanistic divergence between the SnAr pathway (addition-elimination) and the Suzuki pathway (catalytic cycle), highlighting the critical intermediates.

Figure 2: Mechanistic comparison of Nucleophilic Aromatic Substitution vs. Palladium Catalyzed Coupling.

Troubleshooting & Expert Insights

-

Pyridine Catalyst Poisoning:

-

Issue: In Suzuki/Buchwald couplings, the pyridine nitrogen can bind Pd, arresting the cycle.

-

Solution: Use "Pd-loading" of 5 mol% instead of 1 mol%. Use bidentate ligands (dppf) or bulky ligands (XPhos) that sterically crowd out the pyridine nitrogen.

-

-

Reduction of Halogenated Pyridines:

-

Issue: Trying to reduce a nitro group on a pyridine that also has a Cl/Br substituent using Pd/C results in dehalogenation.

-

Solution: Switch to Fe/NH₄Cl or SnCl₂/HCl . These conditions are chemoselective for the nitro group.

-

-

Purification of Aminopyridines:

-

Issue: Aminopyridines are basic and polar; they often streak on silica gel.

-

Solution: Pre-treat silica gel with 1% Triethylamine (TEA) in the eluent. Alternatively, use amine-functionalized silica cartridges.

-

References

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups to Amines: Protocols and Selectivity. Retrieved from [Link]

-

National Institutes of Health (PMC). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from [Link]

-

American Chemical Society (JOC). (2004). Scope and Limitations of Pd2(dba)3 Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides. Retrieved from [Link]

-

Royal Society of Chemistry. (1997). Nucleophilic substitutions at the pyridine ring: Kinetics and Conformational preference. Retrieved from [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Degradation Kinetics of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine: A Technical Guide

Executive Summary

The compound 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine (Chemical Formula: C₁₁H₁₇N₃) is a highly versatile, electron-rich heterocyclic building block. Featuring a 2-aminopyridine-like core—specifically a pyridine ring substituted at the 6-position with a pyrrolidine moiety and at the 3-position with a chiral 1-aminoethyl group—it is a critical pharmacophore in the development of plasma kallikrein inhibitors and vanilloid (VR1/TRPV1) receptor ligands [1, 2].

For drug development professionals, understanding the thermodynamic stability of this intermediate is paramount. The dual basic centers (the pyrrolidine nitrogen and the primary aliphatic amine) combined with the conjugated pyridine system create unique thermodynamic vulnerabilities. This whitepaper provides a comprehensive, first-principles analysis of its thermodynamic stability, detailing the causality behind its degradation pathways and providing self-validating experimental protocols for rigorous kinetic profiling.

Structural Thermodynamics and Predictive Vulnerabilities

To design an effective stability-indicating protocol, we must first analyze the molecule's thermodynamic ground state and its potential transition states under stress.

Electronic Effects and Basicity

The pyrrolidine ring at the C6 position acts as a strong electron-donating group via resonance (+R effect) into the pyridine ring. This significantly increases the electron density at the ortho and para positions (C5 and C3) and raises the pKa of the pyridine nitrogen. Studies on the thermochemistry of related 2-aminopyridines demonstrate that such electron-rich systems possess distinct enthalpies of solution and formation, making them highly sensitive to solvent polarity and pH[3, 4].

Thermodynamic Degradation Sinks

Based on the molecular architecture, three primary thermodynamically driven degradation pathways are predicted:

-

N-Oxidation (Oxidative Stress): The lone pair on the pyrrolidine nitrogen is highly susceptible to oxidation by reactive oxygen species (ROS). The formation of an N-oxide represents a lower-energy thermodynamic sink under oxidative conditions.

-

Racemization (Thermal/Basic Stress): The chiral center at the 1-aminoethyl group contains a slightly acidic benzylic/pyridylic proton. Under prolonged thermal or basic stress, deprotonation leads to a planar enamine-like intermediate, resulting in thermodynamic racemization.

-

Deamination (Hydrolytic Stress): Though kinetically slow, the primary amine can undergo nucleophilic substitution (hydrolysis) at elevated temperatures, yielding the corresponding alcohol.

Proposed thermodynamic degradation pathways of the target molecule.

Quantitative Data: Thermodynamic & Physicochemical Profile

To establish a baseline for experimental design, Table 1 summarizes the extrapolated thermodynamic and physicochemical properties based on structurally analogous aminopyridine derivatives [3, 5].

Table 1: Estimated Physicochemical and Thermodynamic Parameters

| Parameter | Estimated Value | Causality / Relevance to Stability |

| pKa₁ (Primary Amine) | ~ 9.2 - 9.5 | Determines protonation state in physiological and formulation pH; impacts solubility. |

| pKa₂ (Pyridine N) | ~ 6.5 - 7.0 | Elevated due to the electron-donating pyrrolidine; highly sensitive to acid-catalyzed degradation. |

| Standard Enthalpy of Formation ( | ~ -15 to -25 kJ/mol | Indicates relative baseline stability of the heteroaromatic system. |

| LogP (Octanol/Water) | ~ 1.8 - 2.2 | Dictates solvation energy; critical for selecting extraction solvents during LC-MS analysis. |

| Activation Energy ( | ~ 45 - 55 kJ/mol | Relatively low barrier; necessitates strict protection from light and peroxides during storage. |

Experimental Methodologies: Self-Validating Systems

A robust thermodynamic evaluation requires protocols that are self-validating—meaning the system inherently controls for false positives (e.g., solvent degradation) and ensures mass balance.

Protocol 1: Solid-State Isothermal Microcalorimetry (IMC)

Purpose: To measure the minute heat flows associated with solid-state degradation or polymorphic transitions, providing a direct measurement of thermodynamic stability without the confounding variables of solvation.

Causality: Traditional HPLC stability testing requires weeks to observe degradation. IMC detects the enthalpy change (

Step-by-Step Workflow:

-

Sample Preparation: Accurately weigh 50.0 mg of the crystalline API into a glass ampoule.

-

Reference Control: Prepare an identical ampoule containing 50.0 mg of calcined aluminum oxide (an inert, thermodynamically dead reference) to subtract baseline instrument noise.

-

Equilibration: Seal the ampoules and lower them into the microcalorimeter block set to 40°C. Allow 24 hours for thermal equilibration (dissipation of friction heat from handling).

-

Data Acquisition: Record heat flow (

) continuously for 7 days. -

Temperature Stepping: Increase the block temperature to 50°C, 60°C, and 70°C, holding for 3 days at each step.

-

Data Synthesis: Use the Arrhenius equation (

) derived from the heat flow at different temperatures to calculate the solid-state shelf life.

Protocol 2: Solution-State Accelerated Degradation & Kinetic Profiling

Purpose: To map the degradation kinetics in solution under ICH Q1A(R2) stress conditions.

Causality: Because the molecule has multiple basic sites, its degradation is highly pH-dependent. We must stress the molecule across a pH gradient to identify the thermodynamic minimum (the pH of maximum stability).

Step-by-Step Workflow:

-

Stock Solution: Prepare a 1.0 mg/mL stock of the API in HPLC-grade Acetonitrile.

-

Matrix Preparation (The Self-Validating Step): Prepare three buffer systems: 0.1M HCl (pH 1), 50mM Phosphate (pH 7), and 0.1M NaOH (pH 13). Validation: Run blank buffers through the LC-MS to ensure no background peaks interfere with the API or degradants.

-

Stress Initiation: Dilute the stock 1:10 into the three buffers. Incubate in sealed amber vials at 60°C to prevent photo-oxidation, isolating thermal/hydrolytic effects.

-

Sampling & Quenching: Pull 100

aliquots at -

LC-MS/MS Analysis: Inject onto a C18 column using a gradient of Water/Acetonitrile with 0.1% TFA. The TFA ensures both basic nitrogens are fully protonated, preventing peak tailing and ensuring accurate integration for mass balance calculations.

End-to-end experimental workflow for thermodynamic parameter extraction.

Conclusion

The thermodynamic stability of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine is intrinsically linked to the electron-donating nature of its pyrrolidine ring and the lability of its chiral benzylic amine. While the heteroaromatic core exhibits robust thermal stability (comparable to standard 4-aminopyridine formulations which demonstrate stability up to 365 days at room temperature [5]), the molecule requires strict protection from oxidative stress to prevent N-oxide formation. By employing orthogonal techniques like Isothermal Microcalorimetry and LC-MS/MS kinetic profiling, researchers can accurately map its thermodynamic landscape, ensuring the integrity of this critical intermediate throughout the drug development lifecycle.

References

-

Brandl et al. (2016). N-((heteroarylmethyl)-heteroaryl-carboxamide derivatives as plasma kallikrein inhibitors. World Intellectual Property Organization. Patent WO2016083816A1. Available at: 1

-

Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands (2013). World Intellectual Property Organization. Patent WO2013013815A1. Available at: 2

-

Dong-Hua He, et al. (2011). Thermochemistry of 2-Aminopyridine (C5H6N2)(s). Journal of Solution Chemistry. Available at: 3

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K (2022). Journal of Chemical & Engineering Data, ACS Publications. Available at:4

-

Chemical Stability of 4-Aminopyridine Capsules (2004). Canadian Journal of Hospital Pharmacy. Available at: 5

Sources

- 1. WO2016083816A1 - N-((heteroarylmethyl)-heteroaryl-carboxamide derivatives as plasma kallikrein inhibitors - Google Patents [patents.google.com]

- 2. WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cjhp-online.ca [cjhp-online.ca]

Physicochemical Profiling: Ionization Dynamics of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine

[1][2]

Executive Summary

This technical guide details the ionization behavior, theoretical pKa prediction, and experimental determination protocols for 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine .[1][2] This molecule represents a complex "linked-base" system containing two distinct basic centers: a highly electron-rich aminopyridine core and a primary aliphatic amine.[1][2][3]

Understanding the ionization state of this compound is critical for medicinal chemistry programs, as the overlap between the two pKa values creates a specific pH-dependent lipophilicity profile (logD) that directly influences blood-brain barrier (BBB) penetration and lysosomal trapping.

Structural Analysis & Theoretical pKa Prediction

To accurately predict the behavior of this molecule, we must deconstruct it into its functional pharmacophores and analyze the electronic effects.[3]

The Basic Centers

The molecule possesses two ionizable nitrogen centers capable of accepting a proton (acting as Brønsted bases):

-

Site A: The Aliphatic Amine (

) [3] -

Site B: The Pyridine Nitrogen (

) [3]-

Structure: The nitrogen atom within the aromatic ring.[2][3]

-

Electronic Environment: Crucially, the pyrrolidine ring at position 6 (ortho to the nitrogen) acts as a powerful Electron Donating Group (EDG) via resonance (+M effect).[3] The lone pair on the pyrrolidine nitrogen delocalizes into the pyridine ring, significantly increasing electron density at

.[3] -

Baseline Reference: Unsubstituted Pyridine (pKa ~5.2); 2-Aminopyridine (pKa ~6.8); 4-(Pyrrolidin-1-yl)pyridine (pKa ~9.6).[1][2]

-

Predicted pKa: Because the pyrrolidine is at the 2-position (sterically adjacent to

), solvation is slightly hindered compared to the 4-position, but the resonance effect is massive. We estimate this pKa to be elevated to 7.8 – 8.3 .[1][3]

-

The "Overlapping pKa" Challenge

Unlike simple drugs where pKa values are separated by >3 log units, this molecule likely exhibits

Experimental Determination Methodologies

Given the predicted overlap of pKa values, a standard potentiometric titration may yield a single, broad inflection point rather than two distinct steps.[3][4] Therefore, a Self-Validating Dual-Method Protocol is required.

Method Selection Logic

-

Potentiometry: The gold standard for pKa > 3 and < 11.[3] However, it requires high solubility (>1 mM) and distinct pKa values.[1][3][4]

-

UV-Metric Titration (Spectrophotometry): The pyrrolidine-pyridine chromophore will undergo a significant spectral shift (bathochromic or hypsochromic) when the pyridine nitrogen is protonated.[1][2] The aliphatic amine protonation will have negligible effect on the UV spectrum.[2][3]

The Integrated Workflow

Detailed Experimental Protocol

Materials

-

Analyte: >10 mg of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine (High purity >98%).

-

Titrant: 0.5 M HCl and 0.5 M KOH (Standardized, carbonate-free).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).[1][3]

-

Inert Gas: Argon or Nitrogen (to purge

).[1][2][3]

Potentiometric Titration Procedure

-

Calibration: Calibrate the pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) at 25°C. Verify slope efficiency (>98%).

-

Sample Prep: Dissolve accurately weighed sample (approx.

moles) in 20 mL of 0.15 M KCl water. -

Acidification: Lower the pH to ~2.0 using 0.5 M HCl. This ensures the molecule is fully protonated (Dicationic state).[3]

-

Titration: Titrate with 0.5 M KOH using a micro-burette. Add titrant in dynamic volume increments (0.5 µL to 10 µL) based on

(smaller steps near inflection points). -

Termination: Stop titration at pH 12.0.

-

Blank Run: Perform a blank titration (solvent only) to subtract background carbonate and water ionization effects.[1][2][3]

UV-Metric Titration Procedure (For Deconvolution)

-

Sample Prep: Prepare a dilute solution (approx. 50 µM) in 0.15 M KCl.

-

Scan: Collect UV-Vis spectra (200 nm – 400 nm) at 0.5 pH intervals from pH 2.0 to pH 12.0.

-

Observation: Look for the "Pyridine Shift."[2][3] The band corresponding to the pyrrolidinyl-pyridine conjugation (likely ~280-310 nm) will shift significantly when the ring nitrogen deprotonates.[1][2]

-

Analysis: Plot Absorbance vs. pH at the

of the shift. The inflection point here corresponds specifically to the Ring Nitrogen pKa .[2][3]

Data Interpretation & Biological Implications[1][2][5][6]

Summary of Expected Values

Based on structural analogs and electronic theory:

| Parameter | Predicted Value | Confidence | Notes |

| pKa 1 (Pyridine N) | 8.0 ± 0.3 | High | Elevated by pyrrolidine resonance.[1][2] |

| pKa 2 (Ethylamine) | 9.3 ± 0.2 | High | Typical primary amine range.[1][2][3] |

| Isoelectric Point (pI) | N/A | - | Molecule is cationic/neutral, not zwitterionic.[1][2][3] |

LogD and Permeability Profile

The Distribution Coefficient (LogD) varies with pH.[3]

-

pH 2.0 (Stomach): Species is Dication (+2).[1][2][3] LogD is extremely low (<-2.0).[1][2][3] High solubility, low permeability.[1][3][4]

-

pH 7.4 (Blood/Cytosol):

-

The aliphatic amine (pKa ~9.[3]3) is >99% protonated (+1).[1][2][3]

-

The pyridine nitrogen (pKa ~8.[3]0) is ~80% protonated (+1).[1][2][3]

-

Result: The major species is the Dication (+2) (~80%) and the Monocation (+1) (~20%).

-

Implication: This molecule will have poor passive membrane permeability at physiological pH due to the persistent positive charge.[3] It will likely require active transport or formulation strategies (e.g., liposomes) to cross the BBB.[3]

-

-

pH 12.0: Neutral species dominates.[1][2][3] Lipophilicity peaks here.[1][2][3]

Formulation Considerations

-

Salt Selection: Due to the high basicity of the aliphatic amine, this molecule will readily form stable salts with weak acids (e.g., fumarate, succinate) or strong acids (HCl).[4]

-

Stability: The electron-rich pyridine ring is susceptible to oxidation (N-oxide formation) over time.[1][2] Store under inert atmosphere.

References

-

Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][3][4] Wiley-Interscience.[1][2][3] [1]

-

Perrin, D. D. (1965).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution.[3] IUPAC Chemical Data Series.[1][2][3] [1]

-

PubChem Compound Summary. (2025). 4-(1-Pyrrolidinyl)pyridine (Analogous Data).[1][2][3][5] National Center for Biotechnology Information.[1][2][3] [Link][1][5]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1][3][4] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.[1][2][3][4] [Link]

Technical Deep Dive: Pharmacological Profiling of the 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine Scaffold

Executive Summary

The 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine scaffold represents a privileged chemotype in medicinal chemistry, merging the pharmacophoric features of biogenic amines with the structural rigidity of a substituted pyridine. This guide analyzes the scaffold's potential as a modulator of Neuronal Nicotinic Acetylcholine Receptors (nAChRs) and Histamine H3 Receptors (H3R) .[1] By integrating Structure-Activity Relationship (SAR) data from analogous pyridine-based ligands, we identify this molecule as a high-probability candidate for treating cognitive deficits, neuropathic pain, and neurodegenerative disorders.

Part 1: Structural Analysis & Pharmacophore Mapping[2]

Chemical Architecture

The molecule comprises three distinct functional domains that dictate its biological interactivity:

-

The Core (Pyridine Ring): Acts as a bioisostere for the benzene ring found in endogenous neurotransmitters (e.g., dopamine), while providing a critical hydrogen bond acceptor (HBA) nitrogen.

-

The Cationic Tail (Ethan-1-amine at C3): A flexible primary amine side chain that mimics the ethylamine tail of histamine and dopamine.[1] At physiological pH, this amine is protonated, facilitating ionic interactions with conserved aspartate residues in GPCRs and ion channels.

-

The Hydrophobic Anchor (Pyrrolidin-1-yl at C6): A cyclic tertiary amine attached to the pyridine.[1] This bulky, lipophilic group is pivotal for subtype selectivity, often occupying hydrophobic pockets (e.g., the "accessory pocket" in H3R or the non-canonical site in nAChRs).

Pharmacophore Visualization

The following diagram illustrates the mapping of these domains to the binding site features of the

Caption: Pharmacophore mapping of the scaffold against the orthosteric binding site of the α4β2 nicotinic acetylcholine receptor.

Part 2: Primary Target – Neuronal Nicotinic Acetylcholine Receptors (nAChRs)[3]

Mechanistic Rationale

The structural similarity of the scaffold to nicotine and epibatidine is striking.[1] The 3-substituted pyridine is the classic "nicotinic headgroup."[1]

-

Causality: The addition of a pyrrolidine ring at the 6-position of the pyridine core (as seen in 6-substituted nicotine analogs) typically modulates efficacy. While nicotine is a full agonist, 6-substitution often shifts activity toward partial agonism or competitive antagonism by introducing steric clash preventing full loop C closure on the receptor alpha subunit.[1]

-

Therapeutic Relevance: Selective

nAChR partial agonists (e.g., Varenicline) are validated for smoking cessation and are investigated for analgesia and cognitive enhancement.[1]

Predicted Activity Profile

Based on SAR data from 6-substituted pyridines (e.g., A-85380 derivatives):

-

Affinity (Ki): Expected in the low nanomolar range (1–50 nM).[1]

-

Selectivity: The pyrrolidine bulk likely favors

over the homomeric -

Functional Mode: Likely a Partial Agonist .[1] The primary amine tail (ethanamine) allows for high affinity, but the 6-pyrrolidine group limits the conformational change required for full channel opening.

Part 3: Secondary Target – Histamine H3 Receptor (H3R)

Mechanistic Rationale

The Histamine H3 receptor is a presynaptic GPCR that acts as a "brake" on the release of histamine, acetylcholine, and norepinephrine.[2]

-

Pharmacophore Match: H3 antagonists typically consist of a basic amine connected to an aromatic core, often with a lipophilic extension.[1] This scaffold fits the "non-imidazole" H3 antagonist class perfectly.[1]

-

Evidence: Substituted pyrrolidines attached to pyridine rings are a recurrent motif in high-affinity H3 ligands (e.g., JNJ series).[1] The ethylamine tail serves as the primary amine anchor, mimicking the endogenous histamine.

Therapeutic Implications

Blockade of H3R (Antagonism/Inverse Agonism) disinhibits neurotransmitter release.[1]

-

Indication: Narcolepsy (wakefulness promotion), ADHD (cognitive focus), and potentially obesity (appetite suppression).

Part 4: Experimental Validation Protocols

To validate these targets, a hierarchical screening approach is required.[1]

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (

Methodology:

-

Membrane Preparation: Harvest HEK293 cells stably expressing human

nAChR.[1] Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to isolate membrane fractions. -

Competition Binding:

-

Incubate membrane aliquots (20 µg protein) with [^3H]-Epibatidine (0.5 nM) as the radioligand.[1]

-

Add the test scaffold at increasing concentrations (

M to -

Incubate for 2 hours at 25°C to reach equilibrium.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

-

Data Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Calcium Flux Functional Assay

Objective: Distinguish between agonist, antagonist, and partial agonist activity.[1]

Methodology:

-

Dye Loading: Load

-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes.[1] -

Baseline Measurement: Record basal fluorescence (

) using a FLIPR (Fluorometric Imaging Plate Reader) system. -

Agonist Mode: Inject test scaffold. An increase in fluorescence indicates agonism.[1]

-

Antagonist Mode: Pre-incubate cells with test scaffold for 10 mins, then inject a standard agonist (e.g., Nicotine EC80).[1] A reduction in the nicotine-induced peak indicates antagonism.[1]

-

Self-Validation: Include Epibatidine (full agonist) and Mecamylamine (antagonist) as positive controls to ensure assay dynamic range.

Signaling Pathway Visualization

The following diagram details the downstream effects of the scaffold acting as an nAChR ligand.

Caption: Signal transduction pathway for nAChR activation leading to neurotransmitter release.

Part 5: Quantitative Data Summary (Predicted)

Based on structural analogs (e.g., 6-substituted nicotine derivatives), the following pharmacological profile is projected:

| Parameter | Metric | Predicted Value | Rationale |

| LogP | Lipophilicity | 1.8 – 2.2 | Pyrrolidine ring adds significant lipophilicity compared to bare ethylamine.[1] |

| tPSA | Polar Surface Area | ~45 Ų | Ideal for Blood-Brain Barrier (BBB) penetration (<90 Ų).[1] |

| pKa | Basicity | ~9.5 (amine) | Primary amine is highly basic; ensures cation-pi interactions.[1] |

| Target Affinity | < 50 nM | High affinity due to dual interaction (cationic tail + pyridine H-bond).[1] | |

| Metabolic Stability | Moderate | Primary amines are subject to MAO/SSA; Pyrrolidine is relatively stable.[1] |

References

-

Holladay, M. W., et al. (1997).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

-

Gemgec-Horvath, E., et al. (2010).[1] Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.[1][3] Bioorganic & Medicinal Chemistry Letters. Link

-

Arneric, S. P., et al. (2007).[1][4] Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link

-

Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Sources

- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H3 receptor antagonists: from target identification to drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis: Chiral Architectures in 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine

Structural Analysis & Stereochemical Definition

The molecule 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine represents a "privileged scaffold" in medicinal chemistry, combining a solubilizing saturated heterocycle (pyrrolidine) with an aromatic linker (pyridine) and a chiral primary amine handle.

The Chiral Center

The stereogenicity of this molecule resides at the benzylic-like carbon of the ethyl side chain (C1 position of the ethanamine group).

-

Chiral Center Location: C(1) of the ethyl group attached to the Pyridine-C(3).

-

Substituents (Ranked by CIP Priority):

-

-NH₂ (Amino group) – Highest Priority (Atomic number of N > C).

-

-C₅H₃N-Pyrrolidine (Pyridyl ring system) – Second Priority (Aromatic carbon bonded to N).

-

-CH₃ (Methyl group) – Third Priority.

-

-H (Hydrogen) – Lowest Priority.

-

Configuration Assignment:

-

S-Enantiomer: Counter-clockwise arrangement (1 → 2 → 3) with H in back.

-

R-Enantiomer: Clockwise arrangement (1 → 2 → 3) with H in back.

Electronic Considerations

The 6-pyrrolidinyl substituent is a strong electron-donating group (EDG). The lone pair on the pyrrolidine nitrogen conjugates with the pyridine ring, significantly increasing electron density at the C(3) position.

-

Impact on Synthesis: The electron-rich nature of the pyridine ring makes the corresponding ketone precursor less electrophilic than a standard acetophenone, requiring activated conditions (e.g., Ti(OEt)₄) for imine condensation.

-

Impact on Basicity: The molecule contains three nitrogen atoms with distinct pKa values:

-

Pyrrolidine N: Conjugated (amide-like character), low basicity.

-

Pyridine N:[1] Moderately basic, capable of H-bonding.

-

Primary Amine N: Highly basic (pKa ~9-10), primary site of protonation.

-

Synthetic Pathways for Enantiopurity

For drug development applications requiring >98% enantiomeric excess (ee), relying on chiral resolution of racemates is inefficient. The industry standard for synthesizing this class of chiral

Protocol: Asymmetric Synthesis via Ellman Auxiliary

This protocol utilizes tert-butanesulfinamide as a chiral ammonia equivalent.[2][3] It is self-validating because the diastereomeric purity of the intermediate sulfinamide can be monitored via standard HPLC/NMR before the final step.

Workflow Diagram (DOT):

Step-by-Step Methodology

-

Condensation (Imine Formation):

-

Reagents: 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-one (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.2 eq), Ti(OEt)₄ (2.0 eq).

-

Solvent: Dry THF (0.5 M).

-

Condition: Reflux (70-80°C) for 16h.

-

Mechanism: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl ketimine.

-

-

Diastereoselective Reduction:

-

Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄.

-

Temperature: -78°C (Critical for high diastereomeric ratio, dr).

-

Logic: The bulky tert-butyl group on the sulfinyl sulfur dictates the facial approach of the hydride. Using L-Selectride typically yields the (S,R)-diastereomer (assuming R-auxiliary), while NaBH₄ may favor the opposite or lower selectivity.

-

-

Deprotection:

-

Reagents: 4M HCl in Dioxane or MeOH.

-

Process: Stir at RT for 1h. The sulfinyl group is cleaved, precipitating the chiral amine as a dihydrochloride salt.

-

Purification: Trituration with Et₂O removes sulfinic acid byproducts, leaving pure chiral amine salt.

-

Analytical Characterization & Chiral Resolution

Validating the enantiomeric excess (ee) requires a robust Chiral HPLC method. Due to the basicity of the primary amine and the pyridine ring, peak tailing is a common failure mode.

Chiral HPLC Method Development

Column Selection: Immobilized polysaccharide columns (e.g., Chiralpak IA/IB/IC/IG) are preferred over coated ones (AD/OD) due to solvent robustness, though AD-H is often sufficient for this specific scaffold.

Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Chiralpak AD-H or Chiralpak IG (Amylose tris(3,5-dimethylphenylcarbamate)) | Amylose backbones show superior recognition for benzyl-amine type structures. |

| Mobile Phase | Hexane : IPA (90:10) or Hexane : EtOH (85:15) | Normal phase provides the best enantiomeric resolution for polar amines. |

| Additive (Critical) | 0.1% Diethylamine (DEA) or Ethanolamine | Mandatory. Basic additives mask silanol groups on silica, preventing peak tailing of the basic amine. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Detection | UV @ 254 nm | The pyridine ring provides a strong chromophore at 254 nm. |

| Temperature | 25°C | Lower temperatures often improve resolution (Rs) by reducing molecular motion. |

Analytical Workflow Diagram

Pharmacological Context

The chirality of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine is not merely a structural detail; it is a determinant of biological activity.

Pharmacophore Relevance

This scaffold is structurally homologous to Nicotine and Histamine H3 antagonists .

-

Binding Pocket Fit: Receptors like H3 or nAChRs are chiral environments. The methyl group on the ethyl linker creates steric bulk that locks the conformation of the amine.

-

Eutomer vs. Distomer: Typically, one enantiomer (the eutomer) will exhibit 100-1000x higher binding affinity than the other (distomer). For H3 antagonists containing this motif, the (R)-enantiomer is often the more active species, mimicking the natural configuration of related alkaloids [1].

Solubility & ADME

The pyrrolidine ring serves a dual purpose:

-

Solubility: It disrupts the planarity of the pyridine, potentially increasing solubility compared to a phenyl analog.

-

Metabolic Stability: While the primary amine is a handle for conjugation, the pyrrolidine ring is susceptible to oxidative metabolism (hydroxylation). However, it is generally more stable than open-chain diethylamine analogs.

References

-

PubChem. (2025).[1] (R)-1-(Pyridin-3-yl)ethanamine.[1][4] National Library of Medicine.[1] [Link]

-

Ellman, J. A., et al. (1999).[3] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Journal of Organic Chemistry. [Link]

-

Phenomenex. (2024).[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

-

Reeves, J. T., et al. (2014). Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-amine. Organic Process Research & Development. [Link]

Sources

- 1. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chemscene.com [chemscene.com]

- 5. storage.googleapis.com [storage.googleapis.com]

Methodological & Application

Step-by-step synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine

An Application Note and Detailed Protocol for the Synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine

Abstract

This document provides a comprehensive guide for the multi-step synthesis of the chiral amine, 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and scalable two-step synthetic sequence commencing from the commercially available starting material, 1-(6-chloropyridin-3-yl)ethanone. The synthesis involves a nucleophilic aromatic substitution followed by a stereoselective reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying chemical principles, safety precautions, and analytical characterization methods.

Introduction

Substituted pyridinylethanamines are privileged scaffolds found in a wide array of biologically active molecules. Their ability to form key hydrogen bonds and engage in various receptor-ligand interactions makes them sought-after components in the design of novel therapeutics. Specifically, the incorporation of a pyrrolidinyl moiety can enhance solubility, metabolic stability, and receptor affinity. The target molecule, 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine, represents a versatile intermediate for the elaboration into more complex drug candidates.

This protocol outlines a reliable synthetic route that is amenable to scale-up and provides a high degree of control over product purity. The chosen pathway is based on well-established and high-yielding chemical transformations, ensuring reproducibility.

Synthetic Strategy Overview

The synthesis is designed as a two-step process, beginning with a nucleophilic aromatic substitution (SNAr) reaction, followed by an asymmetric reductive amination. This approach is efficient and allows for the introduction of the chiral amine center in the final step.

Caption: Overall synthetic workflow.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| 1-(6-chloropyridin-3-yl)ethanone | ≥98% | Sigma-Aldrich |

| Pyrrolidine | ≥99% | Sigma-Aldrich |

| Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ammonium Acetate | ≥98% | Sigma-Aldrich |

| Sodium Cyanoborohydride (NaBH₃CN) | 95% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |

| Brine (Saturated aq. NaCl) | Reagent Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Pyrrolidine and sodium cyanoborohydride are toxic and should be handled with extreme care.

Experimental Protocols

Step 1: Synthesis of 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

This step involves the displacement of the chloride on the pyridine ring with pyrrolidine via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is typically facilitated by heat and a non-nucleophilic base to scavenge the HCl byproduct.

Caption: Workflow for Step 1.

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(6-chloropyridin-3-yl)ethanone (5.0 g, 32.1 mmol, 1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF, 40 mL). Stir until the solid is fully dissolved.

-

To the stirred solution, add diisopropylethylamine (DIPEA, 8.4 mL, 48.2 mmol, 1.5 eq) followed by pyrrolidine (3.2 mL, 38.5 mmol, 1.2 eq).

-

Heat the reaction mixture to 90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing 200 mL of water and 100 mL of ethyl acetate (EtOAc).

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of 20-50% ethyl acetate in hexanes to afford 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone as a yellow solid.

Expected Yield: 75-85% Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine